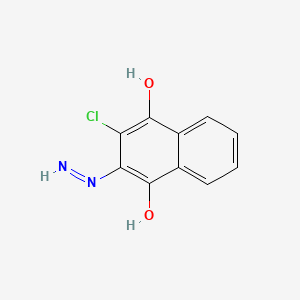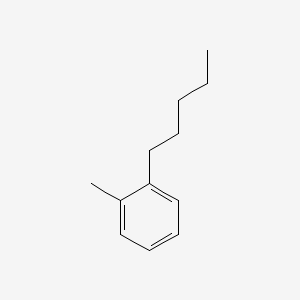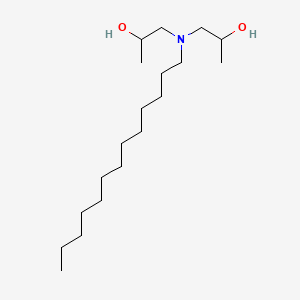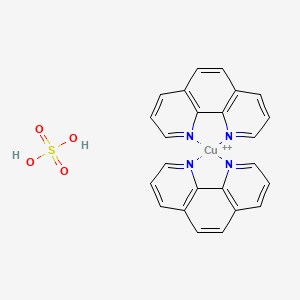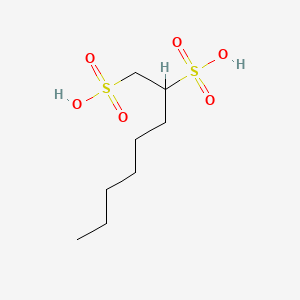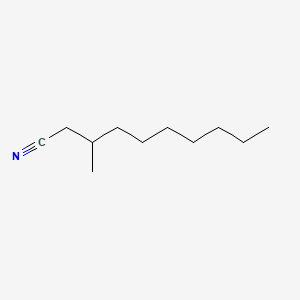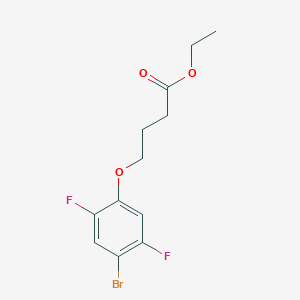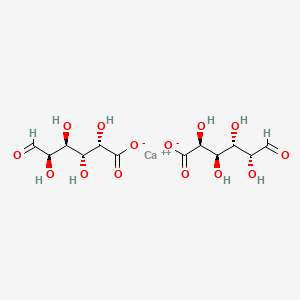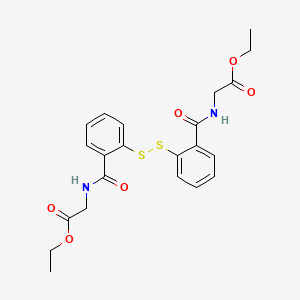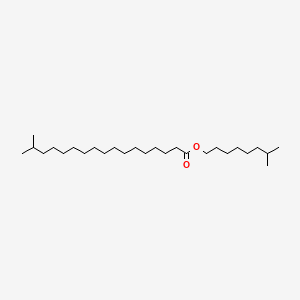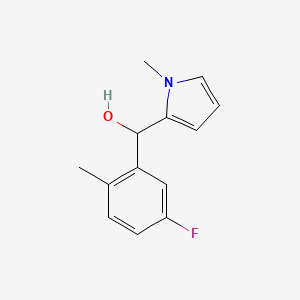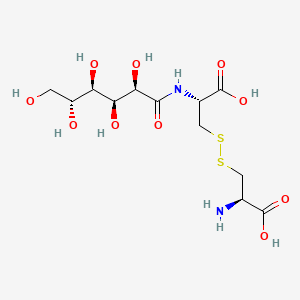
N-D-Gluconoyl-L-cystine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-D-Gluconoyl-L-cystine: is a compound with the molecular formula C12H22N2O10S2 and a molecular weight of 418.44 g/mol It is a derivative of cystine, which is formed by the oxidation of two cysteine molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-D-Gluconoyl-L-cystine typically involves the reaction of L-cysteine with gluconic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of specific catalysts and solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques such as chromatography may be employed to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-D-Gluconoyl-L-cystine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its stability and function.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its cysteine form.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Solvents: Water, ethanol, and other polar solvents.
Major Products Formed:
Oxidation Products: Disulfide-linked derivatives.
Reduction Products: Free cysteine molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-D-Gluconoyl-L-cystine is used in various chemical research applications, including the study of redox reactions and the development of new synthetic methods.
Biology: In biological research, the compound is used to study protein folding and stability, as well as the formation of disulfide bonds in proteins .
Medicine: It is also studied for its role in detoxification processes and as an antioxidant .
Industry: The compound is used in the production of various industrial products, including cosmetics and pharmaceuticals. Its antioxidant properties make it valuable in formulations that require stability and protection against oxidative damage .
Wirkmechanismus
N-D-Gluconoyl-L-cystine exerts its effects primarily through its ability to undergo redox reactions. The compound can form disulfide bonds, which are crucial for the stability and function of proteins. It acts as an antioxidant by neutralizing free radicals and preventing oxidative damage to cells and tissues . The molecular targets and pathways involved include the regulation of glutathione levels and the modulation of redox-sensitive signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N-D-Gluconoyl-L-cysteine: A similar compound with a slightly different structure and properties.
L-Cystine: The oxidized form of cysteine, which forms disulfide bonds similar to N-D-Gluconoyl-L-cystine.
N-Acetylcysteine: A derivative of cysteine with antioxidant properties and medical applications.
Uniqueness: this compound is unique due to its specific structure, which allows it to form stable disulfide bonds and exhibit strong antioxidant properties.
Eigenschaften
CAS-Nummer |
94070-99-2 |
|---|---|
Molekularformel |
C12H22N2O10S2 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[[(2R)-2-carboxy-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C12H22N2O10S2/c13-4(11(21)22)2-25-26-3-5(12(23)24)14-10(20)9(19)8(18)7(17)6(16)1-15/h4-9,15-19H,1-3,13H2,(H,14,20)(H,21,22)(H,23,24)/t4-,5-,6+,7+,8-,9+/m0/s1 |
InChI-Schlüssel |
IQXOUVZUQZFPAW-RKOJMGJASA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C(=O)NC(CSSCC(C(=O)O)N)C(=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


